5-Methyl-2,3'-bipyridine
Overview
Description
5-Methyl-2,3’-bipyridine is an organic compound that belongs to the bipyridine family It consists of two pyridine rings connected by a single bond, with a methyl group attached to the fifth position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3’-bipyridine can be achieved through several methods, including palladium-catalyzed cross-coupling reactions such as Negishi, Stille, and Suzuki couplings. These methods involve the coupling of pyridyl zinc halides or boronic esters with halogen-substituted pyridines under mild conditions . For example, the Negishi coupling reaction typically requires aryl zinc halides and suitable coupling partners, such as pyridyl halides or triflates .
Industrial Production Methods
Industrial production of 5-Methyl-2,3’-bipyridine may involve large-scale palladium-catalyzed cross-coupling reactions due to their high yield and cost-effectiveness. The choice of specific reagents and conditions can be optimized to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Methyl-2,3’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of functional materials, such as photosensitizers and supramolecular structures.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3’-bipyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal complex and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but without the methyl group.
4,4’-Bipyridine: Another bipyridine isomer with different electronic and steric properties.
3,3’-Bipyridine: An isomer with distinct coordination behavior due to the position of the nitrogen atoms.
Uniqueness
5-Methyl-2,3’-bipyridine is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This modification can affect its reactivity and the stability of its metal complexes, making it suitable for specific applications where other bipyridine isomers may not be as effective.
Properties
IUPAC Name |
5-methyl-2-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRQVVOAAXTIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573900 | |
Record name | 5-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26844-80-4 | |
Record name | 5-Methyl-2,3'-bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2,3'-BIPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFB1X61K47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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